
3-Aminopyrazine-2-carboxylic acid
Overview
Description
3-Aminopyrazine-2-carboxylic acid (CAS 5424-01-1, C₅H₅N₃O₂) is a heterocyclic aromatic compound featuring a pyrazine ring substituted with an amino (-NH₂) group at position 3 and a carboxylic acid (-COOH) group at position 2. Its structure enables versatile coordination chemistry, hydrogen bonding, and π-π stacking interactions, making it a valuable ligand in metal complexes and coordination polymers .
Preparation Methods
Alkaline Hydrolysis of Lumazine
Traditional Synthesis Route
The classical method for obtaining 3-aminopyrazine-2-carboxylic acid involves alkaline hydrolysis of lumazine (2,4-dihydroxypteridine). In this process, lumazine is treated with aqueous sodium or potassium hydroxide under reflux conditions, followed by acidification to precipitate the free acid . Early literature reports yields of approximately 50–72%, though these figures represent crude products requiring further purification . The reaction proceeds via nucleophilic cleavage of the pteridine ring, releasing the pyrazine core.
Limitations and Challenges
Despite its historical relevance, this method suffers from moderate yields and scalability issues. The esterification of this compound—a downstream step for pharmaceutical applications—further complicates the process, as ester yields from the acid rarely exceed 50% under conventional conditions . Additionally, the use of strong acids during isolation introduces impurities, necessitating recrystallization or chromatography for purification.
High-Temperature Hydrolysis of Pterin
Reaction Mechanism and Optimization
A more efficient route involves the hydrolysis of pterin (2-amino-4-hydroxypteridine) under alkaline conditions at elevated temperatures (140–220°C). This method, detailed in patent EP0436088A1, utilizes potassium or sodium hydroxide to cleave the pterin ring, yielding the alkali salt of this compound . Key optimizations include:
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Temperature Control : Reactions conducted at 150–170°C maximize yield while minimizing side products like hydroxypyrazine carboxylic acid .
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Alkali Concentration : A molar ratio of 2–3 equivalents of hydroxide per pterin ensures complete conversion .
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Solvent System : Aqueous media with limited water content (1.5–3 parts water per pterin) enhance reaction kinetics and product concentration .
Yield and Purity Outcomes
The table below summarizes yield data from exemplary trials:
Example | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|
1 | 160 | 6 | 67 | 99.5 |
2 | 190 | 4 | 70.8 | 99.5 |
Post-reaction purification involves acidification with mineral acids (e.g., HCl) to precipitate the free acid or crystallization of the potassium salt from concentrated solutions . Activated carbon treatment and pH-adjusted washes further refine the product, achieving purities exceeding 99.5% .
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
The pterin hydrolysis method outperforms lumazine-based synthesis in both yield (67–70.8% vs. 50–72%) and operational simplicity. The former avoids multi-step isolation procedures and reduces byproduct formation through optimized temperature regimes . Industrial adoption favors pterin due to its commercial availability and compatibility with continuous-flow reactors.
Economic Considerations
Lumazine-derived synthesis incurs higher costs due to lower yields and extensive purification needs. In contrast, pterin hydrolysis generates a potassium salt intermediate directly usable in downstream esterification, streamlining production workflows .
Industrial-Scale Production Techniques
Large-Scale Reactor Design
Industrial facilities employ pressurized reactors capable of maintaining temperatures up to 220°C and resisting alkali corrosion. Continuous stirred-tank reactors (CSTRs) are preferred for their ability to handle viscous reaction mixtures and ensure uniform heat distribution .
Solvent Recovery and Waste Management
Dimethylformamide (DMF) and dimethylacetamide (DMAc)—used in esterification steps—are recycled via distillation, reducing solvent costs by 40–60% . Alkali metal bromides, byproducts of methyl bromide reactions, are recovered for reuse in metallurgical applications .
Purification and Isolation Strategies
Crystallization Techniques
The potassium salt of this compound crystallizes with one mole of water, which is removed via drying at 100°C . Cooling saturated aqueous solutions induces crystallization, while methanol washes eliminate residual inorganic salts .
Acidification and Filtration
Adding hydrochloric acid to the alkali salt solution precipitates the free acid, which is collected via vacuum filtration. The precipitate is washed with cold water to remove chloride ions, yielding a纯度 >98% product .
Chemical Reactions Analysis
Types of Reactions
3-Aminopyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include alkali metal hydroxides for synthesis, hydrogenation catalysts for reduction, and various organic reagents for substitution reactions. Reaction conditions typically involve elevated temperatures and controlled pH levels to ensure the desired transformations.
Major Products
Major products formed from these reactions include various substituted pyrazine derivatives, which can be further utilized in the synthesis of complex organic molecules and pharmaceutical compounds .
Scientific Research Applications
Chemical Properties and Structure
3-Aminopyrazine-2-carboxylic acid has the molecular formula . It features an amino group at the third position and a carboxylic acid group at the second position on the pyrazine ring, contributing to its diverse reactivity and biological activity.
Medicinal Applications
Antimicrobial Activity
3-APC and its derivatives have demonstrated significant antimicrobial properties. A study reported the synthesis of N-substituted 3-aminopyrazine-2-carboxamides, which showed promising activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 12.5 µg/mL for one of the most active compounds .
Anticancer Properties
Research has also indicated that transition metal complexes of 3-APC exhibit anticancer activity. These complexes were synthesized and characterized, revealing potential as therapeutic agents in cancer treatment . The mechanism involves interaction with cellular targets, disrupting cancer cell proliferation.
Synthesis of Pharmaceutical Intermediates
3-APC serves as a key intermediate in synthesizing various pharmaceutical compounds, notably the diuretic amiloride. The production process involves hydrolysis of lumazine (2,4-dihydroxypteridine) under basic conditions to yield 3-APC or its alkali metal salts . This highlights its importance in drug development.
Biological Research
Biochemical Studies
The compound's role in biochemical pathways has been explored extensively. It interacts with microbial cells, leading to growth inhibition through mechanisms that disrupt normal cellular functions. This property makes it valuable for studying microbial resistance and developing new antibiotics.
Antiviral Applications
3-APC is implicated in synthesizing antiviral drugs such as favipiravir, which has been used to treat influenza and COVID-19. Its derivatives are being investigated for enhanced antiviral efficacy, showcasing its potential in addressing emerging viral threats.
Material Science
Synthesis of Metal-Organic Frameworks (MOFs)
In materials science, 3-APC is utilized as a building block for creating novel metal-organic frameworks (MOFs) and supramolecular architectures. These frameworks have applications in gas storage, separation technologies, and catalysis due to their tunable porosity and surface properties.
Case Studies
Mechanism of Action
The mechanism of action of 3-aminopyrazine-2-carboxylic acid and its derivatives involves interactions with specific molecular targets and pathways. For instance, in the case of favipiravir, the compound undergoes biotransformation to inhibit viral RNA-dependent RNA polymerase, thereby preventing viral replication . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Key Properties :
- Synthesis: Typically synthesized from methyl cyanoacetate via intermediates like 3-aminopyrazine-2-nitrile and hydroxylamine reactions, followed by acidification .
- Applications: Coordination Chemistry: Forms complexes with s-, d-, and f-block metals (e.g., Al(III), Zn(II), Ag(I)) for catalytic and luminescent materials . Pharmaceuticals: Intermediate for antivirals (e.g., favipiravir) and antimicrobial agents . Luminescence: Enhances terbium (Tb) and europium (Eu) luminescence in ternary complexes with Ag@SiO₂ nanoparticles .
Structural and Functional Analogues
The following compounds are structurally or functionally related to 3-aminopyrazine-2-carboxylic acid (APCA):
Coordination Chemistry and Luminescence
Lanthanide Complex Performance: APCA outperforms benzoic acid (BA) in terbium complexes due to better spectral overlap with Ag@SiO₂ nanoparticles. However, BA shows higher enhancement in europium complexes (Table 1) .
Table 1 : Luminescence Enhancement Factors (EF) in Lanthanide Complexes
Ligand | Europium (Eu) EF | Terbium (Tb) EF |
---|---|---|
APCA | 1.8–2.5 | 5.2–6.7 |
Benzoic Acid (BA) | 3.1–3.8 | 2.9–3.5 |
Phthalic Acid (PTA) | 1.2–1.6 | 1.5–2.1 |
Coordination Modes :
- APCA forms distorted octahedral geometries with Al(III) and Ag(I), involving Npyrazine and Ocarboxylate donors .
- 2-Pyrazinecarboxylate lacks the amino group, reducing hydrogen-bonding versatility compared to APCA .
Hydrogen Bonding and Crystallography
APCA forms extensive intermolecular N–H···O and O–H···N bonds, stabilizing 3D networks in coordination polymers. In contrast, pyrazine-2-carboxylic acid lacks amino groups, resulting in weaker supramolecular architectures .
Biological Activity
3-Aminopyrazine-2-carboxylic acid (APCA) is a compound of significant interest due to its diverse biological activities, particularly its potential as an antimicrobial agent. This article provides a comprehensive overview of the biological activity of APCA, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
APCA can be synthesized through various methods, including hydrothermal synthesis and conventional organic reactions. The compound serves as a versatile building block for the formation of metal-organic frameworks (MOFs) and other derivatives that exhibit enhanced biological properties .
The molecular structure of APCA includes an amino group and a carboxylic acid, which are crucial for its biological interactions. The ability to modify the substituents on the pyrazine ring allows for the exploration of structure-activity relationships (SAR) that can optimize its efficacy against specific pathogens.
Antimycobacterial Activity
APCA and its derivatives have been extensively studied for their antimycobacterial properties, particularly against Mycobacterium tuberculosis (Mtb). Research indicates that certain derivatives exhibit potent activity with minimum inhibitory concentrations (MICs) as low as 12.5 µg/mL against Mtb H37Rv .
Table 1: Antimycobacterial Activity of APCA Derivatives
Compound | MIC (µg/mL) | Activity Type |
---|---|---|
3-Amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | 12.5 | Antimycobacterial |
3-Amino-4-chloropyrazine-2-carboxamide | 25 | Antimycobacterial |
3-Amino-phenylpyrazine-2-carboxamide | 50 | Antimycobacterial |
The activity is often correlated with the presence of specific functional groups on the pyrazine ring, which influence the compound's interaction with bacterial targets. For instance, modifications that enhance hydrogen bonding capabilities have been shown to increase activity against Mtb .
Antibacterial and Antifungal Activity
While APCA demonstrates significant antimycobacterial activity, its antibacterial and antifungal activities are less pronounced. In vitro studies have shown minimal effectiveness against common bacterial strains and fungi such as Candida albicans and Trichophyton interdigitale. The structure-activity relationship suggests that while some derivatives retain antibacterial properties, many do not exhibit significant antifungal effects .
Cytotoxicity Studies
Cytotoxicity assessments conducted on human liver cancer cell lines (HepG2) reveal that some APCA derivatives possess low cytotoxicity, indicating a favorable selectivity for bacterial targets over human cells. For instance, certain compounds demonstrated negligible cytotoxic effects at concentrations effective against Mtb, suggesting potential for therapeutic applications without significant side effects .
Table 2: Cytotoxicity of Selected APCA Derivatives
Compound | IC50 (µM) | Remarks |
---|---|---|
3-Amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | >100 | Low cytotoxicity |
3-Amino-4-chloropyrazine-2-carboxamide | >100 | Low cytotoxicity |
3-Amino-phenylpyrazine-2-carboxamide | >100 | Low cytotoxicity |
Research suggests that APCA exerts its antimycobacterial effects primarily through inhibition of mycobacterial protein synthesis via targeting specific enzymes involved in bacterial metabolism. Molecular docking studies indicate that APCA derivatives may interact with mycobacterial prolyl-tRNA synthetase (mtProRS), which is essential for protein synthesis in Mtb . This mechanism is distinct from traditional antitubercular agents, providing a potential avenue for developing new therapies against drug-resistant strains.
Case Studies
A notable study evaluated a series of N-substituted derivatives of APCA for their antimycobacterial activity. Among these, a compound with a dimethoxyphenyl substituent showed the highest potency against Mtb while maintaining low cytotoxicity in human cell lines. This highlights the importance of structural modifications in enhancing therapeutic efficacy while minimizing adverse effects .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for incorporating 3-aminopyrazine-2-carboxylic acid into heterocyclic compounds?
- Methodological Answer : The compound can be integrated into heterocycles via condensation reactions with amino acid esters or hydrazine derivatives. For example, iminophosphoranes derived from this compound react with azidobenzoyl chloride under Staudinger/intramolecular aza-Wittig conditions to yield pteridinones or pyrazino-diazepines . Key considerations include optimizing reaction temperatures (e.g., 140°C in xylene for cyclization) and selecting substituents to control product ratios. Characterization via elemental analysis and spectral data (e.g., NMR, IR) is critical to confirm structural integrity .
Q. How do hydrogen bonding networks influence the crystal structure of this compound?
- Methodological Answer : Intra- and intermolecular hydrogen bonds between the amino, carboxyl, and pyrazine N atoms dictate crystal packing and displacement parameters. X-ray diffraction studies (e.g., using SHELX software ) reveal zwitterionic forms in metal complexes, where O–H⋯O and N–H⋯O bonds stabilize 3D networks. Researchers should map hydrogen bonds using tools like PLATON and account for twin domains in refinement .
Q. What are the best practices for characterizing rare-earth complexes of this compound for fluorescence studies?
- Methodological Answer : Synthesize complexes with neutral ligands like 1,10-phenanthroline (phen) or 2,4,6-tri(2-pyridyl)-1,3,5-triazine (TPTZ) to enhance luminescence. Use IR and UV-Vis spectroscopy to confirm ligand coordination, and measure fluorescence lifetimes and intensities. For example, terbium complexes with TPTZ exhibit higher quantum yields than samarium or dysprosium analogs. Ensure anhydrous conditions during synthesis to avoid quenching by water .
Advanced Research Questions
Q. How can this compound be utilized in designing luminescent MOFs for environmental sensing?
- Methodological Answer : Design Zn(II)-MOFs by coordinating the ligand with metal nodes (e.g., [Zn(apca)₂]ₙ). Test selectivity for analytes like 2,6-dichlorophenol (2,6-DCP) via fluorescence titration. The ligand’s amino and carboxyl groups enable π-π stacking and hydrogen bonding with target molecules. Use time-resolved emission spectroscopy to distinguish analyte-specific quenching/enhancement effects. Optimize MOF porosity to enhance sensitivity .
Q. How to resolve contradictions in spectroscopic data of metal chelates derived from this compound?
- Methodological Answer : Cross-validate data using multiple techniques:
- XRD for structural confirmation (e.g., octahedral vs. tetrahedral geometry in Zn²⁺/Cu²⁺ complexes).
- EPR to identify paramagnetic species (e.g., Cu²⁺).
- DFT calculations to correlate experimental IR/Raman spectra with theoretical vibrational modes.
Discrepancies in UV-Vis absorption bands may arise from solvent polarity or pH-dependent ligand protonation states .
Q. What experimental approaches are recommended to study the insulin-mimetic activity of metal complexes with this compound?
- Methodological Answer : Conduct in vitro assays using isolated rat adipocytes. Measure free fatty acid (FFA) release inhibition under epinephrine stimulation. Compare IC₅₀ values of vanadium/zinc complexes (e.g., [Zn(HprzNH₂)₃]²⁺) against standard insulin mimetics. Ensure rigorous pH control (7.4) in buffer solutions to maintain complex stability. Validate results with dose-response curves and statistical analysis .
Q. How to optimize proton conduction in POM-based hybrids incorporating this compound?
- Methodological Answer : Synthesize hybrids like H[Zn(Hapca)₃][PW₁₂O₄₀]·7H₂O, where the ligand’s carboxyl groups facilitate proton hopping. Measure conductivity via electrochemical impedance spectroscopy (EIS) under varied humidity (30–90% RH). Enhance mechanical flexibility by embedding the hybrid in hydrogel matrices. Compare activation energies (Eₐ) to assess proton transport mechanisms (Grotthuss vs. vehicle) .
Q. How does auxiliary ligand choice affect the antimicrobial activity of 3-aminopyrazine-2-carboxamide derivatives?
- Methodological Answer : Modify the carboxamide moiety with alkyl/aryl groups and test against Gram-positive/negative bacteria. Use broth microdilution assays to determine MIC values. Correlate lipophilicity (logP) with membrane permeability. For cytotoxicity screening, employ human keratinocyte cells under UVB stress. Auxiliary ligands like phenanthroline can enhance DNA intercalation, improving activity .
Properties
IUPAC Name |
3-aminopyrazine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2/c6-4-3(5(9)10)7-1-2-8-4/h1-2H,(H2,6,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGZIOYVEIDDJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20202589 | |
Record name | 3-Aminopyrazine-2-carboxylic acid | |
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Molecular Weight |
139.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5424-01-1 | |
Record name | 3-Amino-2-pyrazinecarboxylic acid | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=5424-01-1 | |
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Record name | 3-Aminopyrazine-2-carboxylic acid | |
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Record name | 3-Aminopyrazine-2-carboxylic acid | |
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Record name | 3-aminopyrazine-2-carboxylic acid | |
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Record name | 2-AMINO-3-CARBOXYPYRAZINE | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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